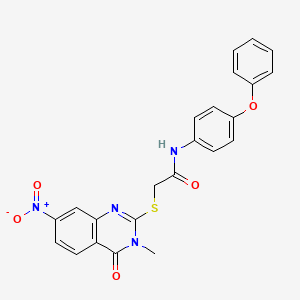
2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile. One area of research could focus on developing more efficient synthesis methods for this compound, which could help to overcome some of the limitations associated with its low solubility in water. Another area of research could focus on exploring the potential applications of this compound in combination with other anticancer agents, which could help to enhance its efficacy against cancer cells. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could provide valuable insights into its potential use as an anticancer agent.
Synthesis Methods
The synthesis of 2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile involves the reaction of 2-chloro-4-nitrobenzonitrile with cyclopropyl ethyl sulfide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial activity.
properties
IUPAC Name |
2-chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-2-17-14(10-3-4-10)9-18-12-6-5-11(8-16)13(15)7-12/h5-7,10,14H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMLKMXZPDFFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC(=C(C=C1)C#N)Cl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-cyclopropyl-2-ethoxyethyl)sulfanylbenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)

![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![2-Chloro-3-[(2,2-dimethyloxan-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7433460.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)
![Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)
![1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone](/img/structure/B7433500.png)
![2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7433506.png)